molecular formula C10H16S B1323221 3-Butyl-2,5-dimethylthiophene CAS No. 98837-51-5

3-Butyl-2,5-dimethylthiophene

Cat. No.: B1323221
CAS No.: 98837-51-5
M. Wt: 168.3 g/mol
InChI Key: DUOSBQJOYVIVOR-UHFFFAOYSA-N
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Description

3-Butyl-2,5-dimethylthiophene: is a heterocyclic organic compound with the molecular formula C10H16S . It belongs to the class of thiophenes, which are five-membered aromatic rings containing one sulfur atom. Thiophenes and their derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Future Directions

The future directions of research on 3-Butyl-2,5-dimethylthiophene could involve further exploration of its synthesis, chemical reactions, and applications. For instance, its potential use in the fabrication of organic field effect transistors (OFETs), chemical sensors, rechargeable batteries, and polymeric solar cells (PSCs) could be investigated . Additionally, more research could be conducted to better understand its mechanism of action and to determine its physical and chemical properties in more detail.

Biochemical Analysis

Biochemical Properties

3-Butyl-2,5-dimethylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the oxidation of this compound, leading to the formation of reactive intermediates that can further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, exposure to this compound has been linked to the upregulation of antioxidant defense genes, which help mitigate the oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, altering their activity and subsequently affecting various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to the compound has been associated with sustained oxidative stress and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful as the dosage increases .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver, where it undergoes extensive metabolism. Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, where it may exert its effects on cellular respiration and energy production. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-2,5-dimethylthiophene can be achieved through various methods. One common approach involves the Paal-Knorr synthesis , which is the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process .

Comparison with Similar Compounds

  • 2-Butylthiophene
  • 2-Octylthiophene
  • 2,5-Dimethylthiophene

Comparison: 3-Butyl-2,5-dimethylthiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit different pharmacological properties or material characteristics .

Properties

IUPAC Name

3-butyl-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c1-4-5-6-10-7-8(2)11-9(10)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOSBQJOYVIVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634783
Record name 3-Butyl-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98837-51-5
Record name 3-Butyl-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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